3,5-Difluoro-2-(trifluoromethyl)aniline

Descripción general

Descripción

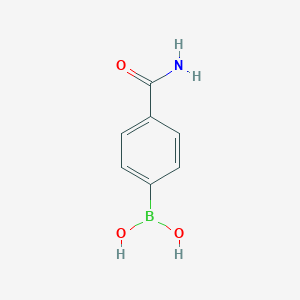

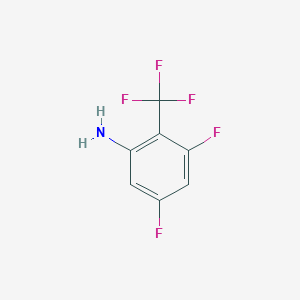

3,5-Difluoro-2-(trifluoromethyl)aniline is a fluorinated derivative of aniline, characterized by the presence of both difluoro and trifluoromethyl groups attached to the benzene ring. This structural configuration significantly influences its chemical and physical properties, making it a compound of interest for various chemical synthesis and applications.

Synthesis Analysis

The synthesis of fluorinated anilines, including 3,5-Difluoro-2-(trifluoromethyl)aniline, often involves catalytic reactions or direct fluorination techniques. For instance, the use of silver(I)-catalyzed reactions and copper/B2pin2-catalyzed C-H activation have been reported as efficient methods for introducing fluorine atoms or trifluoromethyl groups into aniline derivatives (Luo et al., 2015); (Ke & Song, 2017).

Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-2-(trifluoromethyl)aniline has been studied using vibrational spectroscopy and quantum chemical calculations. These studies provide insights into the effects of fluorine substitution on the vibrational wavenumbers, optimized geometry, and electronic structure of the molecule. Vibrational (FT-IR and FT-Raman) spectra, along with DFT calculations, have been used to analyze the molecular structure and predict its reactivity and stability (Karthick et al., 2013).

Chemical Reactions and Properties

Fluorinated anilines, such as 3,5-Difluoro-2-(trifluoromethyl)aniline, undergo various chemical reactions, including N-trifluoroethylation, difluoroacetylation, and cyclization, to form complex heterocyclic compounds. These reactions are pivotal for synthesizing biologically active compounds and useful building blocks in organic synthesis (Luo et al., 2015); (Ke & Song, 2017).

Aplicaciones Científicas De Investigación

Specific Scientific Field

Materials Science, specifically High Explosives .

Summary of the Application

3,5-Difluoro-2-(trifluoromethyl)aniline is used as a casting carrier in the design of a new melt-cast explosive with high energy and low sensitivity .

Methods of Application or Experimental Procedures

Molecular dynamics method was used to theoretically study the binding energy, cohesive energy density, radial distribution function, and mechanical properties of systems with different mass ratios .

Results or Outcomes

The system with a mass ratio of 40:60 had the highest binding energy and cohesive energy density, indicating the best stability . The safety performance of the optimized system was tested experimentally, and the results confirmed that the safety of the system was improved .

Application in Agrochemical and Pharmaceutical Industries

Specific Scientific Field

Agrochemical and Pharmaceutical Industries .

Summary of the Application

Trifluoromethylpyridine (TFMP) derivatives, which include 3,5-Difluoro-2-(trifluoromethyl)aniline, are used in the protection of crops from pests .

Methods of Application or Experimental Procedures

Various methods of synthesizing 2,3,5-DCTF, a derivative of TFMP, have been reported .

Results or Outcomes

More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Application in Renal Cortical Slices

Specific Scientific Field

Summary of the Application

The in vitro nephrotoxic effects of 3,5-Difluoro-2-(trifluoromethyl)aniline have been investigated in renal cortical slices obtained from the kidneys of untreated, male Fischer 344 rats .

Methods of Application or Experimental Procedures

Application in Synthesis of Fluorinated Quinolines

Specific Scientific Field

Summary of the Application

3,5-Difluoro-2-(trifluoromethyl)aniline is used in the synthesis of fluorinated quinolines . Fluorinated quinolines have found applications in medicine, agriculture, and as components for liquid crystals .

Methods of Application or Experimental Procedures

The Skraup reaction is a common approach, as illustrated by the series of syntheses of 5,7-difluoro- and 5,6,7-trifluoroquinolines proceeding in high yields on the basis of 3,5-difluoro- and 3,4,5-trifluoro-anilines .

Results or Outcomes

The synthesis of fluorinated quinolines has led to the development of numerous drugs and agrochemicals .

Application in Synthesis of Methylguanidine Derivatives

Specific Scientific Field

Summary of the Application

2-Methyl-3-trifluoromethylaniline, which can be synthesized from 3,5-Difluoro-2-(trifluoromethyl)aniline, is a reactant in the synthesis of methylguanidine derivatives . These derivatives are prospective PET radioligands for the open channel of the NMDA receptor, linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not provided .

Results or Outcomes

The synthesis of methylguanidine derivatives could potentially lead to the development of new treatments for neurodegenerative disorders .

Application in Design of New Melt-Cast Explosive

Specific Scientific Field

Materials Science, specifically High Explosives .

Summary of the Application

3,5-Difluoro-2-(trifluoromethyl)aniline is used as a casting carrier in the design of a new melt-cast explosive with high energy and low sensitivity .

Methods of Application or Experimental Procedures

Molecular dynamics method was used to theoretically study the binding energy, cohesive energy density, radial distribution function, and mechanical properties of systems with different mass ratios .

Results or Outcomes

The system with a mass ratio of 40:60 had the highest binding energy and cohesive energy density, indicating the best stability . The safety performance of the optimized system was tested experimentally, and the results confirmed that the safety of the system was improved .

Application in Synthesis of Fluorinated Azaaromatics

Specific Scientific Field

Summary of the Application

3,5-Difluoro-2-(trifluoromethyl)aniline is used in the synthesis of fluorinated azaaromatics . Fluorinated azaaromatics have found applications in medicine, agriculture, and as components for liquid crystals .

Methods of Application or Experimental Procedures

The Skraup reaction is a common approach, as illustrated by the series of syntheses of 5,7-difluoro- and 5,6,7-trifluoroquinolines proceeding in high yields on the basis of 3,5-difluoro- and 3,4,5-trifluoro-anilines .

Results or Outcomes

The synthesis of fluorinated azaaromatics has led to the development of numerous drugs and agrochemicals .

Application in Synthesis of 2,3,5-DCTF

Specific Scientific Field

Summary of the Application

2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which can be synthesized from 3,5-Difluoro-2-(trifluoromethyl)aniline, is used in the production of several crop-protection products .

Methods of Application or Experimental Procedures

It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .

Results or Outcomes

Of all the TFMP derivatives, 2,3,5-DCTF is in highest demand . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3,5-difluoro-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5N/c8-3-1-4(9)6(5(13)2-3)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISXXYSSIKCYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382644 | |

| Record name | 3,5-difluoro-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-2-(trifluoromethyl)aniline | |

CAS RN |

123973-33-1 | |

| Record name | 3,5-difluoro-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B38028.png)